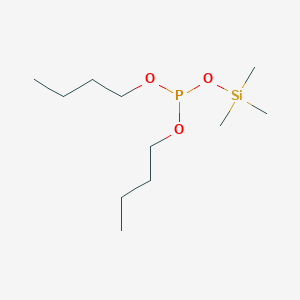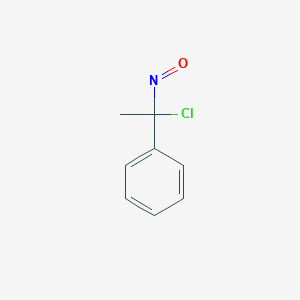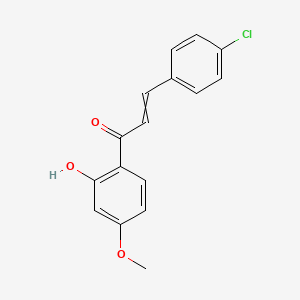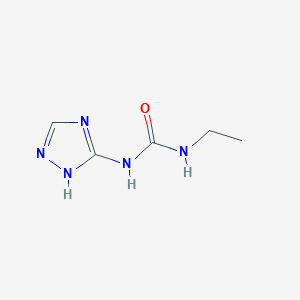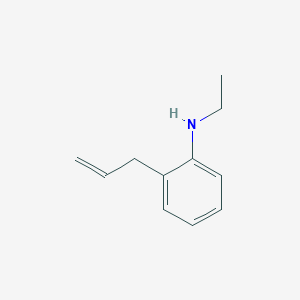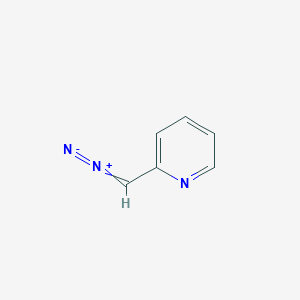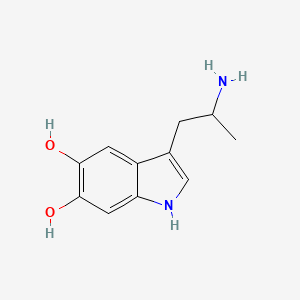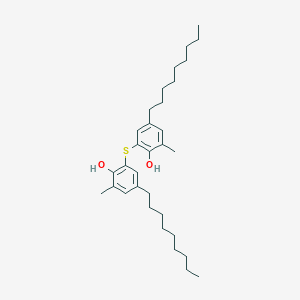
2,2'-Sulfanediylbis(6-methyl-4-nonylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) is a chemical compound that belongs to the class of alkylphenols It is characterized by the presence of a sulfur atom linking two phenolic groups, each substituted with a nonyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) typically involves the reaction of 6-methyl-4-nonylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
- Dissolution of 6-methyl-4-nonylphenol in an organic solvent such as dichloromethane.
- Addition of sulfur dichloride to the solution with continuous stirring.
- Maintenance of the reaction mixture at a specific temperature (usually around 0-5°C) to control the reaction rate.
- Purification of the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves similar steps as the laboratory synthesis but with enhanced safety measures and optimized reaction conditions to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ethers or esters of the phenolic groups.
科学的研究の応用
2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
作用機序
The mechanism of action of 2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) involves its interaction with cellular components and enzymes. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The sulfur atom in the compound can form bonds with metal ions, potentially inhibiting metalloprotein enzymes and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Nonylphenol: A related compound with a single phenolic group substituted with a nonyl group.
Bisphenol A: Another bisphenol compound with two phenolic groups linked by a carbon atom instead of sulfur.
Uniqueness
2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) is unique due to the presence of the sulfur atom linking the two phenolic groups, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
特性
CAS番号 |
54616-34-1 |
|---|---|
分子式 |
C32H50O2S |
分子量 |
498.8 g/mol |
IUPAC名 |
2-(2-hydroxy-3-methyl-5-nonylphenyl)sulfanyl-6-methyl-4-nonylphenol |
InChI |
InChI=1S/C32H50O2S/c1-5-7-9-11-13-15-17-19-27-21-25(3)31(33)29(23-27)35-30-24-28(22-26(4)32(30)34)20-18-16-14-12-10-8-6-2/h21-24,33-34H,5-20H2,1-4H3 |
InChIキー |
VGMATNXJYUJWQL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C)O)SC2=C(C(=CC(=C2)CCCCCCCCC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


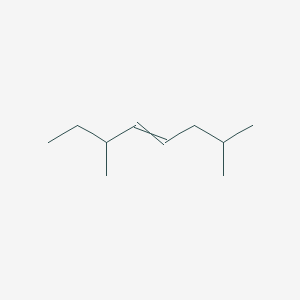
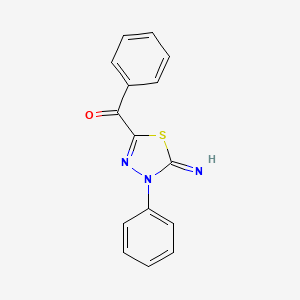
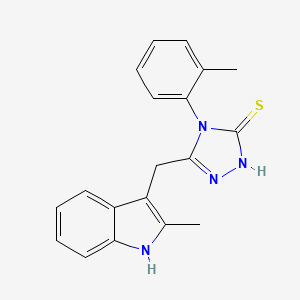
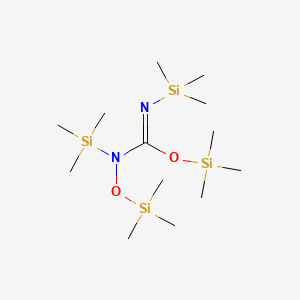
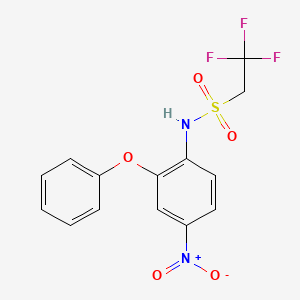
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
